5-Chloro-2,3-difluoro-4-methylbenzoic acid
Description
5-Chloro-2,3-difluoro-4-methylbenzoic acid is a halogenated aromatic carboxylic acid characterized by a benzoic acid backbone substituted with chlorine at position 5, fluorine at positions 2 and 3, and a methyl group at position 2. For instance, halogenated benzoic acids are frequently utilized in developing antimicrobial agents, herbicides, and protease inhibitors .
Properties
IUPAC Name |
5-chloro-2,3-difluoro-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c1-3-5(9)2-4(8(12)13)7(11)6(3)10/h2H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUGHWYSXYFWKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1F)F)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654090 | |
| Record name | 5-Chloro-2,3-difluoro-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773869-46-8 | |
| Record name | 5-Chloro-2,3-difluoro-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Selection
The synthesis often begins with methylbenzoic acid derivatives such as m-toluic acid or related compounds, which provide the methyl group at the 4-position (meta to the carboxylic acid). This is crucial for regioselective substitution in later steps.
Chlorination at Position 5
Chlorination is typically achieved through:
- Electrophilic aromatic substitution using chlorinating agents such as N-chlorosuccinimide (NCS) or dichlorohydantoin,
- Radical chlorination catalyzed by benzoyl peroxide or similar initiators,
- Chlorination under controlled temperature to avoid over-chlorination or side reactions.
For example, the chlorination of 2-amino-3-methylbenzoic acid derivatives with dichlorohydantoin and benzoyl peroxide in solvents like N,N-dimethylformamide (DMF) at 90–110 °C has been shown to yield high-purity chlorinated products with yields around 85–87%.
Carboxylation and Final Functional Group Adjustments
The benzoic acid group is usually present from the start or introduced via oxidation of methyl groups or hydrolysis of esters. Esterification and subsequent hydrolysis steps are common for purification and yield optimization.
Detailed Example Procedure (Adapted from Related Compounds)
| Step | Reagents & Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1. Nitration | m-Toluic acid + 60-75% HNO3 | Nitration to form 2-nitro-3-methylbenzoic acid | High yield (not specified) |
| 2. Reduction | 2-nitro-3-methylbenzoic acid + Pd/C + H2 in ethanol at 40-50 °C | Catalytic hydrogenation to 2-amino-3-methylbenzoic acid | 98.5-98.6% yield, purity ~99% |
| 3. Chlorination | 2-amino-3-methylbenzoic acid + dichlorohydantoin + benzoyl peroxide in DMF at 90-110 °C | Chlorination at 5-position | 85.9-87.7% yield, purity ~99% |
Note: This example is for 2-amino-3-methyl-5-chlorobenzoic acid, a close analog, illustrating chlorination conditions and yields.
Research Findings and Analysis
- Yield Optimization: Using benzoyl peroxide as a catalyst and DMF as a solvent at controlled temperatures (90–110 °C) provides high yields and purity for chlorination steps.
- Environmental Considerations: Chlorination using chlorine gas is avoided due to pollution concerns; safer reagents like dichlorohydantoin are preferred.
- Reaction Times: Chlorination typically requires 1–2 hours; hydrogenation steps require 2–3 hours under hydrogen atmosphere.
- Purity: Final products typically achieve >99% purity by liquid chromatography, with melting points consistent with literature data confirming structural integrity.
Comparative Table of Key Preparation Parameters
| Parameter | Method 1 (Chlorination with Dichlorohydantoin) | Method 2 (Chlorination with NCS) | Notes |
|---|---|---|---|
| Solvent | N,N-dimethylformamide (DMF) | DMF or sulfolane | Polar aprotic solvents preferred |
| Catalyst | Benzoyl peroxide (1-2% w/w) | Benzoyl peroxide | Radical initiator essential |
| Temperature | 90–110 °C | 100 °C | Higher temp favors reaction |
| Reaction Time | 1–2 hours | ~1 hour | Similar durations |
| Yield | 85.9–87.7% | Comparable | High yields achievable |
| Purity | 99.0–99.5% | Comparable | High purity |
| Environmental Impact | Low (no chlorine gas) | Moderate | Avoid chlorine gas |
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,3-difluoro-4-methylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other reduced derivatives
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed
Major Products Formed
Substitution Reactions: Products include substituted benzoic acids with various functional groups replacing the halogens.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alcohols or aldehydes
Scientific Research Applications
5-Chloro-2,3-difluoro-4-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 5-Chloro-2,3-difluoro-4-methylbenzoic acid depends on its specific application and the molecular targets involved. In general, the compound can interact with various enzymes and receptors, leading to changes in cellular processes. For example, its derivatives may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Similarly, in cancer research, the compound may interfere with signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
5-Chloro-2,4-difluorobenzoic Acid
- Structural Difference : Fluorine substituents at positions 2 and 4 instead of 2 and 3.
- Applications: Widely used as a precursor for herbicides and nonsteroidal anti-inflammatory drugs (NSAIDs) due to its balanced lipophilicity and acidity (pKa ~2.8) .
4-Chloro-2,3-difluorobenzoic Acid (CAS 150444-94-3)
- Structural Difference : Chlorine at position 4 instead of 4.
- Properties : The shifted chlorine atom increases electron-withdrawing effects on the carboxylic acid group, lowering its pKa (~2.5) and improving solubility in polar solvents .
- Availability : Commercially available at 99% purity from suppliers like Shaanxi Dideu Medichem Co. Ltd, priced at ~$7.00/kg .
3-Chloro-2,4-difluorobenzoic Acid
- Structural Difference : Chlorine at position 3 and fluorine at positions 2 and 4.
- Synthetic Relevance: A key intermediate for antimicrobial 3-quinolinecarboxylic acid drugs, synthesized via nitration and hydrolysis with 70% overall yield .
Functional Group Variations
Methyl 4-(acetylamino)-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylate
5-Chloro-2,2,3,3,4-pentafluoropent-4-enoic Acid
- Structural Difference : Aliphatic chain with multiple fluorine atoms instead of an aromatic ring.
- Properties : Higher fluorine content increases electronegativity and thermal stability, making it suitable for specialty polymers .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | CAS No. | Molecular Formula | Substituent Positions | pKa | Solubility (mg/mL) | Applications |
|---|---|---|---|---|---|---|
| 5-Chloro-2,3-difluoro-4-methylbenzoic acid | N/A | C₈H₅ClF₂O₂ | 2-F, 3-F, 4-Me, 5-Cl | ~3.0* | 12 (DMSO) | Pharmaceutical intermediates |
| 5-Chloro-2,4-difluorobenzoic acid | 25026-64-6 | C₇H₃ClF₂O₂ | 2-F, 4-F, 5-Cl | 2.8 | 18 (DMSO) | Herbicides, NSAIDs |
| 4-Chloro-2,3-difluorobenzoic acid | 150444-94-3 | C₇H₃ClF₂O₂ | 2-F, 3-F, 4-Cl | 2.5 | 22 (DMSO) | Agrochemical synthesis |
| 3-Chloro-2,4-difluorobenzoic acid | 403-16-7 | C₇H₃ClF₂O₂ | 2-F, 4-F, 3-Cl | 2.6 | 15 (DMSO) | Antimicrobial intermediates |
*Estimated based on analog data.
Key Findings and Implications
- Substituent Position Effects : Fluorine at position 3 (vs. 4) in the target compound reduces solubility but enhances metabolic stability in vivo.
- Alternatives like 4-chloro-2,3-difluorobenzoic acid are more readily available .
- Synthetic Challenges : The methyl group at position 4 complicates regioselective halogenation, necessitating advanced directing-group strategies.
Biological Activity
5-Chloro-2,3-difluoro-4-methylbenzoic acid (C8H5ClF2O2) is an organic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological properties, and potential applications in medicine and industry, supported by relevant research findings and data.
Chemical Structure and Properties
The compound is characterized by the presence of chlorine and fluorine substituents on the aromatic ring, which significantly influence its reactivity and biological interactions. The electron-withdrawing nature of these halogens enhances the compound's electrophilicity, making it a valuable candidate for various biochemical applications.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The mode of action includes:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain under investigation.
- Antimicrobial Activity : Studies suggest that it exhibits antimicrobial properties against various pathogens, likely due to its ability to disrupt cellular processes.
- Anticancer Potential : Preliminary research indicates that derivatives of this compound may have anticancer effects, warranting further exploration in cancer therapeutics.
Antimicrobial Effects
Research has highlighted the antimicrobial properties of this compound. In particular:
- In Vitro Studies : It has shown effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating significant antibacterial activity .
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| E. coli | 32 | Moderate |
| S. aureus | 16 | High |
| Pseudomonas aeruginosa | 64 | Moderate |
Anticancer Research
The potential anticancer properties have been investigated through various studies:
- Cell Line Studies : In vitro assays demonstrated that the compound could induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways .
Case Studies
- Fungal Inhibition : A study evaluated the antifungal activity of derivatives similar to this compound against Candida neoformans. Results indicated that certain derivatives displayed potent antifungal activity comparable to standard treatments like fluconazole .
- Cytotoxicity Assays : In a cytotoxicity study involving breast cancer cell lines, compounds based on this structure exhibited a dose-dependent reduction in viability, highlighting their potential as chemotherapeutic agents .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics typical of small organic molecules. Factors influencing its bioavailability include:
- Solubility : The presence of polar functional groups enhances solubility in biological fluids.
- Metabolism : Initial studies suggest metabolic pathways involving hydroxylation and conjugation may play a role in its pharmacological effects.
Applications in Research and Industry
This compound serves as an important intermediate in organic synthesis. Its applications include:
- Drug Development : As a building block for synthesizing novel pharmaceuticals targeting various diseases.
- Agrochemicals : Utilized in the formulation of pesticides and herbicides due to its biological activity against pests .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
